![molecular formula C21H24ClN3O4 B2625355 Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-30-3](/img/structure/B2625355.png)
Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzyme Inhibition
- Pyrimidine derivatives like Isobutyl 5-(4-chlorophenyl) pyrimidine have been studied for their ability to bind to dihydrofolic reductase. This binding is crucial for designing active-site-directed irreversible inhibitors. Research has focused on understanding how bulky groups on the pyrimidine ring affect binding and the effectiveness of these compounds as enzyme inhibitors (Baker, Lourens, & Jordaan, 1967).
Antibacterial and Antifungal Agents
- Some pyrimidine-6-carboxylic acid derivatives, similar in structure to Isobutyl 5-(4-chlorophenyl) pyrimidine, have been synthesized and evaluated for their inhibitory effects on dihydrofolic reductase and thymidylate synthetase. This research is significant in the context of developing new antibacterial and antifungal agents (Baker & Jordaan, 1965).
Synthesis Methodology
- Recent advancements include the development of efficient synthesis protocols for pyrano pyrimidine carboxylate derivatives, which are structurally related to Isobutyl 5-(4-chlorophenyl) pyrimidine. These methodologies focus on high yields and greener synthesis approaches, avoiding toxic catalysts and hazardous solvents (Yadav, Lim, Kim, & Jeong, 2021).
Antimicrobial Activity
- Research has also been conducted on the synthesis and biological evaluation of pyrido(2,3-d)pyrimidine-carboxylate derivatives for antibacterial, antifungal, and antitumor activities. These studies are essential for developing new therapeutic agents with potential antimicrobial properties (Shanmugasundaram, Harikrishnan, Aanandini, Kumar, & Sateesh, 2011).
Antitumor Agents
- Pyrimidine derivatives have been explored as potential antitumor agents. Their synthesis and evaluation for inhibitory activities against dihydrofolate reductases, which are key in cancer cell proliferation, underscore their potential as antitumor compounds (Gangjee, Shi, Queener, Barrows, & Kisliuk, 1993).
Propiedades
IUPAC Name |
2-methylpropyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-6-8-14(22)9-7-13/h6-9,11,16,23H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYYJXTPYAHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Cl)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2625272.png)
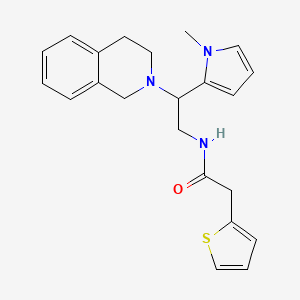
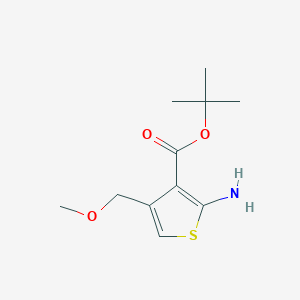
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2625277.png)

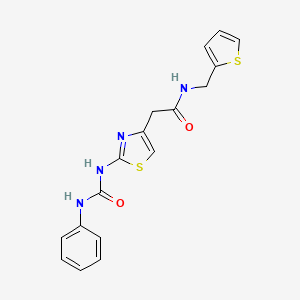
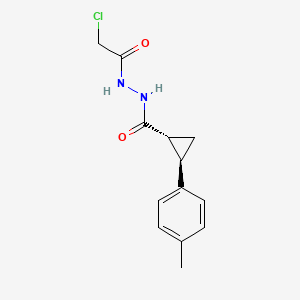
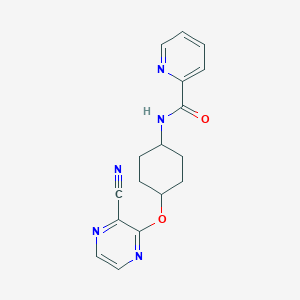
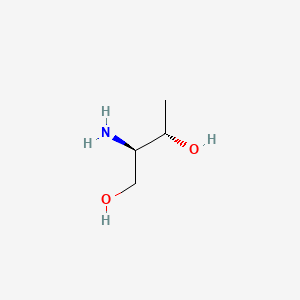
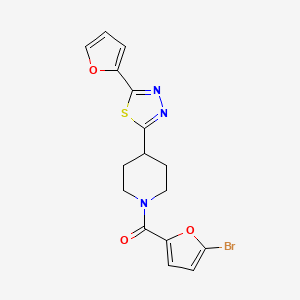
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)

amine](/img/structure/B2625293.png)
